molecular formula C14H16N2O2 B2560972 3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1483274-95-8

3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2560972
CAS RN: 1483274-95-8
M. Wt: 244.294
InChI Key: BRAYONAHCCZIDS-UHFFFAOYSA-N
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Description

The compound “3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a type of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif, which displays diverse biological activities and has great potential in the pharmaceutical industry .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 imide .

Scientific Research Applications

Construction of Spirocyclic Heterocycles The compound is used in the synthesis of spirocyclic heterocycles, particularly in the construction of spiro[3-azabicyclo[3.1.0]hexanes] through a multi-component 1,3-dipolar cycloaddition involving ninhydrin, α-amino acids, and cyclopropenes. This approach allows for the creation of a library of biologically significant scaffolds and has implications for antitumor activities, as some synthesized compounds displayed inhibitory effects against the cervical carcinoma (HeLa) cell line in vitro (Wang et al., 2021).

Polymorphism in Solid-State Structures Research on concomitant polymorphism in related spirobicyclic diones reveals that the flexible nature of weak hydrogen bonding in the molecule facilitates the formation of polymorphs. Two distinct solid-state structures, a 1-D rodlike structure and a supramolecular polychaircyclohexane network, were observed, stabilized by weak C−H···O hydrogen bonds (Kumar et al., 2004).

Reactivity and Synthesis of N-Phthalimidoaziridines Research into the synthesis and photolysis of N-phthalimidoaziridines with electron-withdrawing substituents has expanded the library of mono-, bi-, tetra-, and pentacyclic N-phthalimidoaziridines. This work has implications for understanding the reactivity of these compounds and for the development of new synthetic pathways (Kuznetsov et al., 2006).

Synthesis of Azabicyclohexanes A variety of 3-azabicylo[3.1.0]hexanes were synthesized, demonstrating the reactivity of the C–H bond toward insertion and showcasing the potential of using cyclopropylmagnesium carbenoids as key intermediates in the synthesis of these structures. This work highlights the nuanced reactivity of the azabicyclohexane framework and its potential utility in synthetic chemistry (Kimura et al., 2015).

Future Directions

The development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation is of continued interest and great importance . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry .

properties

IUPAC Name

3-(4-amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-7-6-8(4-5-9(7)15)16-12(17)10-11(13(16)18)14(10,2)3/h4-6,10-11H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYONAHCCZIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C3(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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